molecular formula C20H21N3O3 B11310688 2-(2-methoxyphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(2-methoxyphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11310688
M. Wt: 351.4 g/mol
InChI Key: QOOKEZSFGAVMQZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyrazolyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 1-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the acetamide group can produce corresponding amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxyphenethylamine
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness

2-(2-Methoxyphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-15-7-9-16(10-8-15)13-23-19(11-12-21-23)22-20(24)14-26-18-6-4-3-5-17(18)25-2/h3-12H,13-14H2,1-2H3,(H,22,24)

InChI Key

QOOKEZSFGAVMQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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